N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a pyrimidine ring substituted with a benzylpiperazine moiety and a methoxyphenyl group, making it a candidate for various biological activities.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting they may affect pathways related to this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , indicating potential anti-tubercular effects.
Biochemical Analysis
Biochemical Properties
These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Cellular Effects
Preliminary studies suggest that it may have potential anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Molecular Mechanism
It is suggested that it may interact with the Mitogen-activated protein kinase 14 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via nucleophilic substitution, where the pyrimidine core reacts with benzylpiperazine in the presence of a base such as potassium carbonate.
Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the pyrimidine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the amide group, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Amines, alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Biological Studies: The compound is used in studies exploring its interaction with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for treating infectious diseases and possibly cancer.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Another compound with a similar piperazine and pyridine structure, showing anti-tubercular activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A related compound with antimicrobial properties.
Uniqueness
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide is unique due to its specific combination of a pyrimidine core with benzylpiperazine and methoxyphenyl groups, which may confer distinct biological activities and pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-32-22-10-7-20(8-11-22)9-12-25(31)28-23-17-24(27-19-26-23)30-15-13-29(14-16-30)18-21-5-3-2-4-6-21/h2-8,10-11,17,19H,9,12-16,18H2,1H3,(H,26,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYQBJAOCNBBMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.